1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

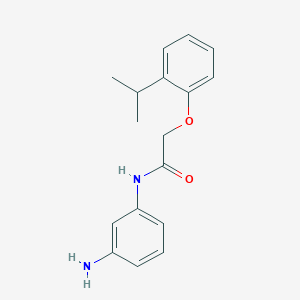

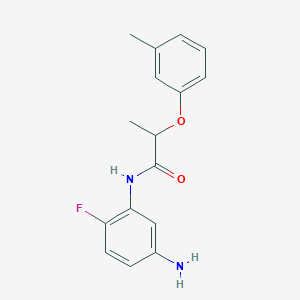

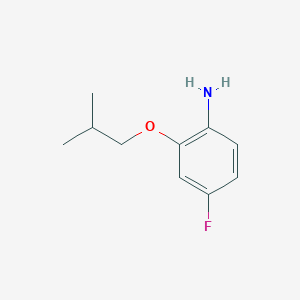

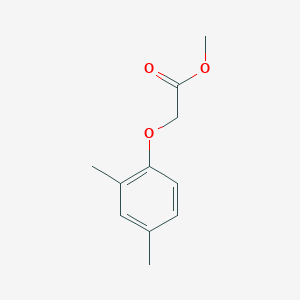

1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid (1-MPCA) is a heterocyclic aromatic compound consisting of a five-membered ring containing one nitrogen and two carbon atoms. It is a structural isomer of 1-methylpiperidine-4-carboxylic acid (1-MPCA) and is commonly used in pharmaceuticals and other organic synthesis. 1-MPCA is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used as a building block for the synthesis of various nitrogen-containing heterocycles.

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are versatile in their applications due to their structural flexibility, serving as precursors for various industrial chemicals. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, are significant, particularly at concentrations below the desired yield and titer. These acids damage the cell membrane and decrease the microbial internal pH, impacting metabolic processes and potentially aiding in the engineering of robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Potential in CNS Drug Synthesis

Heterocycles with heteroatoms such as nitrogen (N), which is present in 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid, form a significant class of organic compounds with potential CNS effects. The structural features of these compounds, including their ability to undergo keto-enol tautomerism and to form chiral carboxylic acids, may be leveraged in the synthesis of novel CNS acting drugs, offering a pathway to address the increasing burden of CNS disorders with reduced side effects (Saganuwan, 2017).

Antineoplastic Agent Development

The structural motif of this compound, particularly the piperidone component, has been explored in the development of antineoplastic agents. Compounds within this structural realm have shown excellent cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. Their potential for tumor-selective toxicity and as modulators of multi-drug resistance highlights the importance of structural elements such as the carboxylic acid group in the design of effective cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).

Spiropiperidine Synthesis for Drug Discovery

The synthesis of spiropiperidines, which are related to piperidine-4-carboxylic acid structures, has been a focus in drug discovery due to their novel three-dimensional chemical space. The methodologies used for constructing spiropiperidines, particularly the formation of the spiro-ring on a preformed piperidine ring, offer insights into novel synthetic strategies that could be applied to the synthesis of compounds related to this compound for therapeutic purposes (Griggs, Tape, & Clarke, 2018).

Biomass-Derived Chemicals in Drug Synthesis

The carboxylic acid group, as seen in this compound, plays a crucial role in the synthesis of biomass-derived chemicals. Levulinic acid, a key biomass-derived chemical with carboxylic and carbonyl functional groups, exemplifies the potential of such compounds in drug synthesis, highlighting the versatility and economic benefits of incorporating carboxylic acid moieties into pharmaceutical compounds (Zhang et al., 2021).

Propriétés

IUPAC Name |

1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16/h2-3,8,10H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAOLILOJUFFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

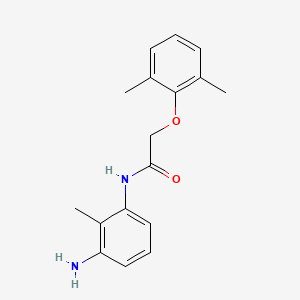

![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)